Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-2-23-18(22)14-13(10-6-4-3-5-7-10)16-15(25-17(14)19)12(21)8-11(9-20)24-16/h3-8,13,20H,2,9,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUITTLUNZPGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-326387 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity: Compounds derived from the pyrano framework have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from similar multicomponent reactions demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli at low concentrations .
- Inhibition of Acetylcholinesterase: Research indicates that certain derivatives act as potential acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to inhibit this enzyme can lead to improved cognitive function by increasing acetylcholine levels in the brain .
- Antitumor Properties: The structural features of this compound suggest potential antitumor activity. Studies have indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action of WAY-326387 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in osteosarcoma and bacterial cell processes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Functional Group Variations at Position 3
Key Observations :
Substituent Variations on the Phenyl Ring
Biological Activity
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C20H19NO8
- Molecular Weight : 401.37 g/mol
- CAS Number : 825603-17-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of dihydropyrano[3,2-b]pyran compounds exhibit promising antimicrobial properties. For example:
- In vitro Studies : Compounds similar to ethyl 2-amino-6-(hydroxymethyl)-8-oxo have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo derivatives have been evaluated for their anti-inflammatory effects:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some derivatives have shown higher selectivity for COX-2 compared to traditional NSAIDs .
Anticancer Activity
The compound has also been studied for its potential anticancer properties:
- Cell Line Studies : It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI evaluated the antimicrobial activity of synthesized pyrano[3,2-b]pyran derivatives. The results showed that certain modifications of the ethyl 2-amino derivative significantly increased antibacterial efficacy compared to standard antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 2-amino derivative | E. coli | 15 |
| Ethyl 2-amino derivative | S. aureus | 18 |
Case Study 2: Anti-inflammatory Properties
In a recent investigation into anti-inflammatory agents, ethyl 2-amino derivatives were tested for their ability to inhibit COX enzymes. The results indicated that some derivatives had a selectivity index greater than that of celecoxib, a known COX-2 inhibitor .
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| Ethyl 2-amino derivative | 85% | 9.26 |
| Celecoxib | 80% | 8.60 |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, and how are they characterized?
- Methodology : Use a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign signals for the pyrano[3,2-b]pyran core, phenyl group, and hydroxymethyl moiety .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns.
- X-ray Crystallography : Resolve spatial arrangement and hydrogen-bonding networks if single crystals are obtainable .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Methodology : Multi-step synthesis involving:
- Cyclization Reactions : Utilize acid- or base-catalyzed cyclization to form the dihydropyrano[3,2-b]pyran scaffold, as seen in analogous pyran derivatives .
- Protecting Groups : Protect the hydroxymethyl (-CH₂OH) group (e.g., with tert-butyldimethylsilyl) during synthesis to prevent side reactions .
- Esterification : Introduce the ethyl carboxylate group via reaction with ethyl chloroformate under anhydrous conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound during synthesis?
- Methodology : Apply Design of Experiments (DoE) principles:
- Factorial Design : Screen variables (temperature, solvent, catalyst) to identify critical factors .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .
- Case Study : For analogous pyrano-pyran derivatives, optimal yields (>70%) were achieved using DMF as a solvent at 80°C with catalytic p-toluenesulfonic acid .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural characterization?
- Methodology :
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the dihydropyran ring system .
Q. What computational approaches are effective in predicting the reactivity and regioselectivity of this compound in further derivatization?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map potential energy surfaces for reactions (e.g., nucleophilic attacks on the carbonyl group) .
- Reaction Path Search : Use tools like the Artificial Force Induced Reaction (AFIR) method to simulate plausible reaction pathways .
- Solvent Effects : Apply implicit solvent models (e.g., PCM) to predict solvent-dependent regioselectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data for structurally similar pyrano[3,2-b]pyran derivatives?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variables influencing activity .
- Structure-Activity Relationship (SAR) : Isolate electronic (Hammett constants) and steric (Taft parameters) effects of substituents .
- Reproducibility Testing : Re-evaluate key derivatives under standardized protocols to resolve conflicting results .
Methodological Framework Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
